molecular formula C19H16BrN5OS B3004708 N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251570-71-4

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B3004708
CAS No.: 1251570-71-4
M. Wt: 442.34
InChI Key: MEYKQISDJBLWOF-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated phenyl group, a triazoloquinoxaline moiety, and a sulfanylacetamide linkage, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions The initial step often includes the bromination of 4-methylphenyl compounds, followed by the formation of the triazoloquinoxaline core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects could lead to new therapeutic agents.

    Industry: Its unique structural properties make it useful in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and molecular interactions depend on the compound’s specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated phenyl derivatives and triazoloquinoxaline analogs. Examples are cetylpyridinium chloride and domiphen bromide, which share structural similarities and potential biological activities .

Uniqueness

What sets N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5OS/c1-11-7-8-14(13(20)9-11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYKQISDJBLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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